(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide
Overview
Description
(S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide is a useful research compound. Its molecular formula is C9H13NOS2 and its molecular weight is 215.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Asymmetric Syntheses : (S)-2-methyl-N-(thiophen-2-ylmethylene)propane-2-sulfinamide has been used in the asymmetric synthesis of various compounds. For example, Truong, Ménard, and Dion (2007) demonstrated the use of a related compound, 2-methyl-N-(2,2,2-trifluoroethylidene)propane-2-sulfinamide, in the diastereoselective synthesis of 1-aryl-2,2,2-trifluoroethylamines (Truong, Ménard, & Dion, 2007).
Reaction with Metallated Allenes : Brandsma, Chernysheva, Zinchenko, and Trofimov (2002) explored reactions involving lithiated allenes and allenylmagnesium bromides with phenylsulfinylamine, leading to the formation of various N-phenyl-2-alkynylsulfinamides, which are structurally similar to this compound (Brandsma et al., 2002).
Polymer Synthesis and Characterization : Hoffmann, Knudsen, Samuelsen, and Carlsen (2000) investigated the synthesis of 2,2-di(alkylthien-2-yl)propanes, which are structurally related to this compound. They studied the oxidative polymerization of these monomers to produce poly(2,2-di(alkylthien-2-yl)propane)s (Hoffmann et al., 2000).
Catalysis in Organic Synthesis : Liu, Chen, and Sun (2016) reported on the asymmetric reduction of tert-Butanesulfinyl ketimines, highlighting the utility of sulfinamide compounds in catalytic processes (Liu, Chen, & Sun, 2016).
Thiophene Cracking in Catalysis : Shan, Li, Yang, Zhao, Zhao, and Zhang (2002) studied the cracking of thiophene and its derivatives over USY zeolite, which is relevant to the chemical behavior of thiophene-based compounds like this compound in catalytic processes (Shan et al., 2002).
properties
IUPAC Name |
(NE,S)-2-methyl-N-(thiophen-2-ylmethylidene)propane-2-sulfinamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NOS2/c1-9(2,3)13(11)10-7-8-5-4-6-12-8/h4-7H,1-3H3/b10-7+/t13-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYSVBNDDIUTFLR-RSPDNQDQSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)N=CC1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[S@](=O)/N=C/C1=CC=CS1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NOS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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